molecular formula C2H2Cl2F3O2P B13689049 2,2,2-Trifluoroethyl phosphorodichloridate

2,2,2-Trifluoroethyl phosphorodichloridate

Cat. No.: B13689049
M. Wt: 216.91 g/mol
InChI Key: VJBCPHZDLNYLRS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl phosphorodichloridate is an organophosphorus compound characterized by the presence of trifluoroethyl groups attached to a phosphorodichloridate moiety. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl phosphorodichloridate typically involves the reaction of 2,2,2-trifluoroethanol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

POCl3+3CF3CH2OH(CF3CH2O)3P+3HCl\text{POCl}_3 + 3 \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{(CF}_3\text{CH}_2\text{O})_3\text{P} + 3 \text{HCl} POCl3​+3CF3​CH2​OH→(CF3​CH2​O)3​P+3HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in specialized reactors designed to handle corrosive reagents like phosphorus oxychloride. The process is optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl phosphorodichloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the phosphorodichloridate moiety can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.

    Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain substitution reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include phosphoramidates, phosphorothioates, and phosphorates.

    Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives and hydrochloric acid.

Scientific Research Applications

2,2,2-Trifluoroethyl phosphorodichloridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important intermediates in organic synthesis.

    Biology: The compound is used in the modification of biomolecules, such as the phosphorylation of proteins and nucleotides.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of prodrugs and enzyme inhibitors.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl phosphorodichloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. The trifluoroethyl groups enhance the electrophilicity of the phosphorus center, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,2,2-trifluoroethyl) phosphite
  • Bis(2,2,2-trifluoroethyl) methylphosphonate
  • Tris(2,2,2-trifluoroethyl) borate

Uniqueness

2,2,2-Trifluoroethyl phosphorodichloridate is unique due to its high reactivity and the presence of two chlorine atoms, which allows for versatile substitution reactions. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C2H2Cl2F3O2P

Molecular Weight

216.91 g/mol

IUPAC Name

2-dichlorophosphoryloxy-1,1,1-trifluoroethane

InChI

InChI=1S/C2H2Cl2F3O2P/c3-10(4,8)9-1-2(5,6)7/h1H2

InChI Key

VJBCPHZDLNYLRS-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)OP(=O)(Cl)Cl

Origin of Product

United States

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